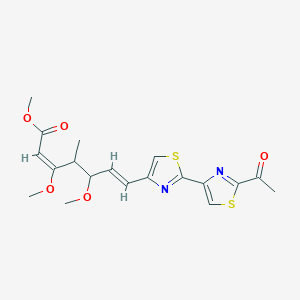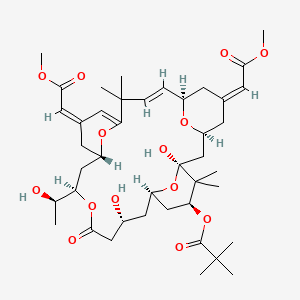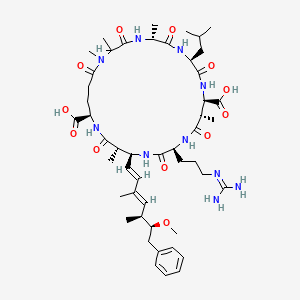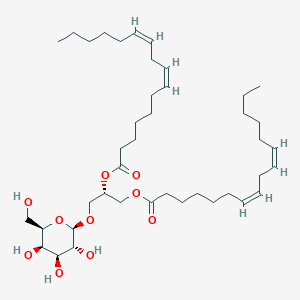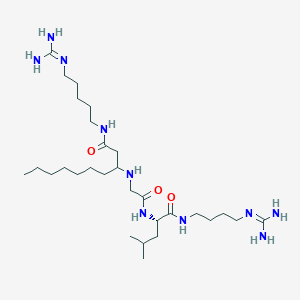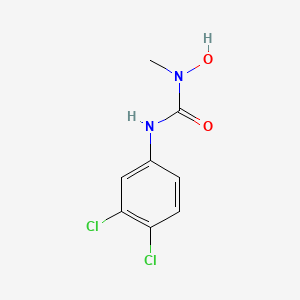
3-(3,4-Dichlorophenyl)-1-hydroxy-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dichlorophenyl)-1-hydroxy-1-methylurea is a member of the class of ureas that is 1-methylurea substituted by a hydroxy group at position 1 and a 3,4-dichlorophenyl group at position 3. It is a dichlorobenzene and a member of phenylureas.
科学的研究の応用
Herbicide Absorption and Metabolism in Plants
The compound 3-(3,4-Dichlorophenyl)-1-hydroxy-1-methylurea, also known as Linuron, is used as a herbicide. Research has shown its absorption and distribution in various plants. In a study by Nashed & Ilnicki (1970), Linuron was found to enter plants via nutrient solutions and was detected in plant tissues as metabolites, suggesting its active role in agriculture.
Environmental Impact and Detection
Linuron's environmental impact and its detection methods have been a focus of research. For instance, Mapplebeck & Waywell (1983) investigated its presence in organic soils and its potential phytotoxicity. Their findings help in understanding the environmental implications of Linuron use in agriculture.
Degradation and Removal Techniques
The degradation process of Linuron and methods for its removal have also been studied. Engelhardt, Wallnöfer, & Plapp (1971) discovered that Linuron induces the formation of an enzyme responsible for the degradation of various herbicides and fungicides, providing insight into biodegradation pathways (Engelhardt, Wallnöfer, & Plapp, 1971).
Analytical Methods for Detection
Analytical methods to detect Linuron in environmental samples have been developed. Boti, Sakkas, & Albanis (2007) optimized a preconcentration method for determining Linuron and its metabolites in natural waters (Boti, Sakkas, & Albanis, 2007). Such studies are crucial for monitoring environmental contamination.
Biodegradation by Microorganisms
The role of microorganisms in Linuron degradation is another area of interest. Engelhardt, Wallnöfer, & Plapp (1971) demonstrated that Bacillus sphaericus can degrade Linuron and similar compounds, highlighting a potential route for bioremediation (Engelhardt, Wallnöfer, & Plapp, 1971).
Photocatalytic Degradation
Recent studies, like that by Ruggieri et al. (2011), have explored photocatalytic degradation of Linuron using titanium dioxide, offering innovative approaches for pollutant removal (Ruggieri, D’Archivio, Fanelli, & Santucci, 2011).
特性
製品名 |
3-(3,4-Dichlorophenyl)-1-hydroxy-1-methylurea |
|---|---|
分子式 |
C8H8Cl2N2O2 |
分子量 |
235.06 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)-1-hydroxy-1-methylurea |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14)8(13)11-5-2-3-6(9)7(10)4-5/h2-4,14H,1H3,(H,11,13) |
InChIキー |
VRPNGDJYUJPTQH-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



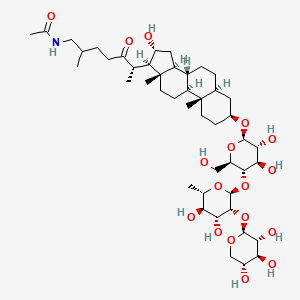
![(Z)-4-[(1S,2S,19S,21R)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B1254513.png)
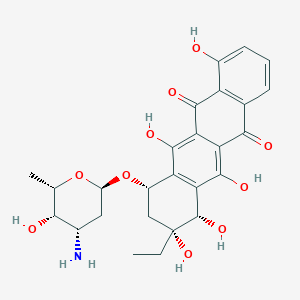
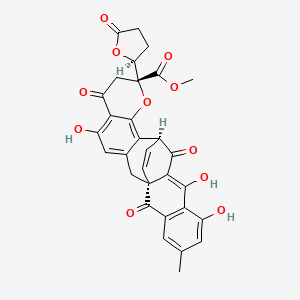
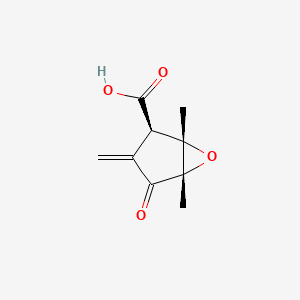
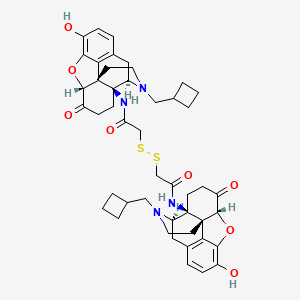
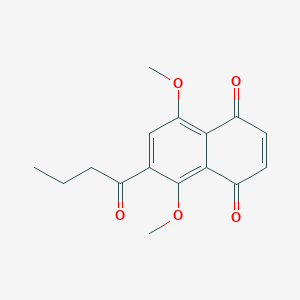
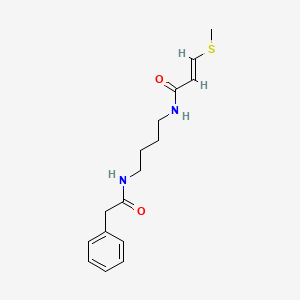
![1-ethyl-5-[5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2H-pyran-4-yl)-1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1254527.png)
